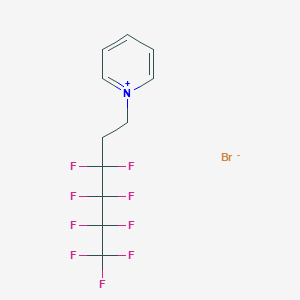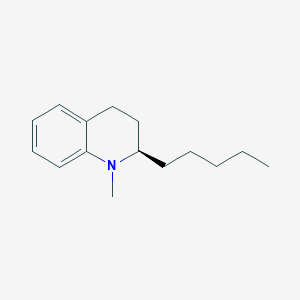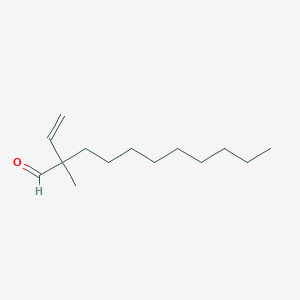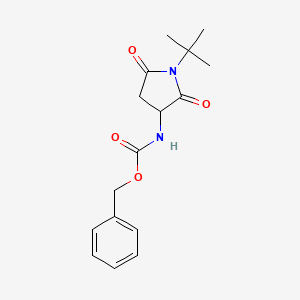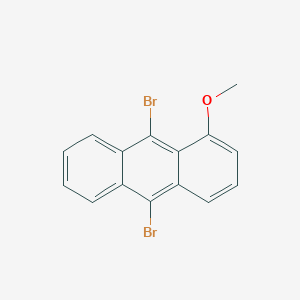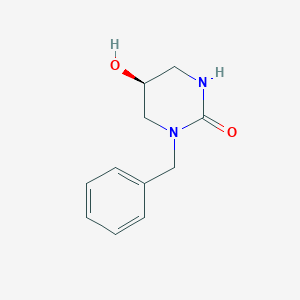
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- is a chemical compound with a unique structure that includes a pyrimidinone ring, a hydroxy group, and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrimidinone ring play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5R)-: A stereoisomer with different spatial arrangement.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(methyl)-: Lacks the phenyl group, leading to different properties.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(ethyl)-: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- lies in its specific structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
377093-08-8 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(5S)-1-benzyl-5-hydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-12-11(15)13(8-10)7-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,12,15)/t10-/m0/s1 |
Clave InChI |
OSQVLVMGWDSVQY-JTQLQIEISA-N |
SMILES isomérico |
C1[C@@H](CN(C(=O)N1)CC2=CC=CC=C2)O |
SMILES canónico |
C1C(CN(C(=O)N1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)

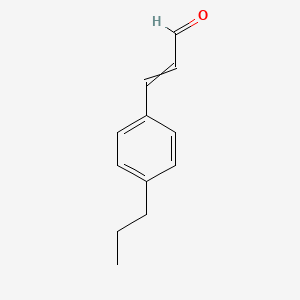
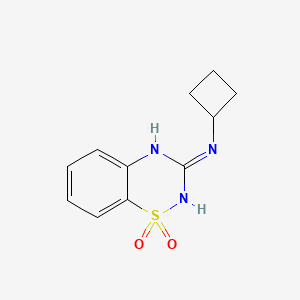
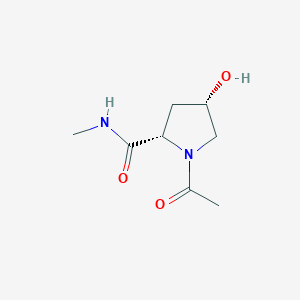
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
